DprE1 Target Engagement: 3,5-Dinitro vs. 4-Nitro Pharmacophore Comparison
The 3,5-dinitrobenzamide motif is required for covalent inhibition of DprE1. In a class-level analysis of dinitrobenzamide derivatives, compounds retaining the 3,5-dinitro pattern exhibited MIC values of 0.0625 µg/mL against M. tuberculosis H37Rv, while mono-nitro analogs (e.g., 4-nitrobenzamide congeners such as N-4-(2-methoxyphenyl)-1,3-thiazol-2-yl-4-nitrobenzamide, CAS 312591-41-6) lack the second nitro group needed for bioactivation and show >100-fold reduced activity (MIC > 6.25 µg/mL) [1]. N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide, bearing both nitro groups, is therefore positioned within the active DNB pharmacophore space.
| Evidence Dimension | In vitro antimycobacterial potency (MIC against M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | Predicted MIC ≤ 0.125 µg/mL based on class pharmacophore model (3,5-dinitro present) |
| Comparator Or Baseline | Mono-nitro analog (4-nitrobenzamide, CAS 312591-41-6): MIC > 6.25 µg/mL |
| Quantified Difference | Estimated ≥50-fold potency advantage for 3,5-dinitro over 4-nitro analog |
| Conditions | M. tuberculosis H37Rv liquid culture; microdilution MIC assay per CLSI guidelines [1] |
Why This Matters
Procurement of the 3,5-dinitro variant is essential for DprE1-targeted screening, as the 4-nitro alternative is essentially inactive and cannot serve as a cost-saving surrogate in antitubercular lead identification.
- [1] Naik, M.; Hummels, M.; Shetty, P.; et al. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters 2018, 9 (7), 741–745. View Source
